2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (-N=N-) which is connected to two aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide typically involves a multi-step process. One common method is the diazotization of an aromatic amine followed by coupling with a benzothiazole derivative. The reaction conditions often require a controlled temperature environment and the use of catalysts to facilitate the formation of the azo bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and pH, which are critical for achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Scientific Research Applications
2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: Another azo compound with similar structural features but different functional groups.
Disperse Orange 1: A commercially used azo dye with applications in the textile industry.
Uniqueness
2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole moiety, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
101722-29-6 |
---|---|
Molecular Formula |
C18H16N4O3S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C18H16N4O3S/c1-11(23)16(17(24)19-12-6-4-3-5-7-12)21-22-18-20-14-9-8-13(25-2)10-15(14)26-18/h3-10,16H,1-2H3,(H,19,24) |
InChI Key |
MBNJNNMKUMHZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.